molecular formula C7H9N3O2S B2675732 2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 923184-13-8

2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B2675732
CAS No.: 923184-13-8
M. Wt: 199.23
InChI Key: XRDJLJMMLZFVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound with a molecular formula of C11H11N3O2S2 and a molecular weight of 281.36 g/mol . It features a triazole ring, a cyclopropyl group, and a sulfanylacetic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol with bromoacetic acid under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the sulfanyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to its specific combination of a cyclopropyl group, a triazole ring, and a sulfanylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c11-6(12)3-13-7-9-8-4-10(7)5-1-2-5/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDJLJMMLZFVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.